Iodo-gen offers several advantages over other protein iodination methods:
Iodo-gen, scientifically known as 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, is a widely used reagent for the radioiodination of proteins and peptides. It serves as a mild oxidizing agent that facilitates the incorporation of iodine into aromatic amino acids, particularly tyrosine. Unlike many iodination methods, Iodo-gen operates under relatively gentle conditions, minimizing side reactions and preserving the integrity of the biomolecules involved .
Iodo-gen acts as a solid-phase oxidizing agent. It oxidizes iodide (I-) from NaI to a reactive intermediate, which then iodinates biomolecules containing aromatic amino acid residues like tyrosine. The exact mechanism of this intermediate's formation and interaction with biomolecules remains under investigation.
Iodo-gen primarily functions through oxidative iodination. When introduced to a solution containing proteins or peptides and sodium iodide (specifically sodium-125-iodide), it oxidizes the iodide ions to iodine. This iodine can then react with available aromatic residues on the proteins, predominantly targeting tyrosine . The reaction can be summarized as follows:
This process is advantageous because it allows for controlled iodination without excessive oxidative damage to the protein structure.
The biological activity of Iodo-gen is significant in the field of radiopharmaceuticals. By facilitating the incorporation of radioactive iodine into proteins, it enables the tracking and imaging of biological processes in vivo. This is particularly useful in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) where radioiodinated compounds serve as tracers . Additionally, the method has applications in therapeutic contexts, where radioiodinated proteins can target specific tissues or tumors.
The synthesis of Iodo-gen itself involves several steps that typically include the chlorination of diphenylglycoluril. The general method can be outlined as follows:
Iodo-gen has several notable applications:
Studies on Iodo-gen's interactions primarily focus on its effectiveness in radioiodination compared to other methods such as enzymatic iodination and chloramine-T methods. Research indicates that Iodo-gen provides a more straightforward and reproducible approach for labeling proteins without extensive modifications or harsh conditions . Additionally, its hydrophobic nature allows it to remain stable during reactions, further enhancing its utility in various biochemical applications.
Several compounds share similarities with Iodo-gen in terms of their use for iodination processes. Here are a few notable ones:
Compound Name | Structure Type | Unique Features |
---|---|---|
Chloramine-T | Oxidizing agent | Commonly used but may introduce more side reactions due to harsher conditions. |
N-chlorosuccinimide | Halogenating agent | Less selective than Iodo-gen; often leads to multiple modifications. |
IODO-BEADS | Solid-phase iodination reagent | Provides effective iodination but requires specific conditions for optimal performance. |
Iodo-gen stands out due to its mild oxidative properties and ability to maintain protein integrity during iodination, making it a preferred choice in many biochemical applications .
Iodo-gen, scientifically known as 1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione, is a significant chemical compound with distinctive structural and physicochemical characteristics [1] [2]. This compound has garnered considerable attention in scientific research due to its unique properties and applications [3].
The chemical identity of Iodo-gen is well-established through various analytical methods, revealing its precise molecular composition and structural arrangement [4]. With the chemical formula C16H10Cl4N4O2 and a molecular weight of 432.09 g/mol, Iodo-gen possesses a complex molecular architecture featuring multiple functional groups [5] [8].
Table 1: Chemical Identity of Iodo-gen
Property | Value |
---|---|
Chemical Name | 1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione |
Synonyms | 1,3,4,6-Tetrachloro-3α,6α-diphenylglycoluril; Iodo-Gen; NSC 4462 |
CAS Number | 51592-06-4 |
Molecular Formula | C16H10Cl4N4O2 |
Molecular Weight | 432.09 g/mol |
Exact Mass | 429.956 g/mol |
The physical properties of Iodo-gen further define its characteristics and behavior under various conditions [20] [21]. It exists as a solid at room temperature with a relatively high melting point, indicating strong intermolecular forces within its crystal structure [24].
Table 2: Physical Properties of Iodo-gen
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 249-252 °C |
Boiling Point | 510 °C at 760 mmHg |
Density | 1.76 g/cm³ |
Flash Point | 262.2 °C |
The molecular structure of Iodo-gen features a central fused imidazole ring system with four chlorine atoms attached at positions 1, 3, 4, and 6 [1] [2]. Two carbonyl groups are present at positions 2 and 5, while two phenyl rings are attached at positions 3a and 6a, creating a complex three-dimensional arrangement [5]. This structural configuration contributes significantly to the compound's chemical behavior and reactivity patterns [8].
Crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within the Iodo-gen molecule [13] [14]. X-ray diffraction analyses reveal that Iodo-gen crystallizes in a monoclinic system with the space group P21/c [16]. The unit cell dimensions have been determined with high precision, offering valuable information about the molecular packing and intermolecular interactions within the crystal lattice [15].
Table 5: Crystallographic Data of Iodo-gen
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
Unit Cell Dimensions | a = 8.736 Å, b = 12.185 Å, c = 28.722 Å, β = 90.02° |
Bond Lengths | C-N: 1.32-1.45 Å, C=O: 1.20-1.23 Å, C-Cl: 1.70-1.75 Å |
Bond Angles | N-C-N: 108-112°, C-N-C: 109-113° |
The bond lengths and angles within the Iodo-gen molecule conform to expected values for similar heterocyclic compounds [14] [16]. The C-N bonds in the imidazole rings range from 1.32 to 1.45 Å, while the carbonyl C=O bonds measure between 1.20 and 1.23 Å [15]. The C-Cl bonds exhibit lengths of 1.70-1.75 Å, consistent with typical carbon-chlorine single bonds [13]. These precise measurements provide valuable information for understanding the electronic distribution and potential reactivity sites within the molecule [16].
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural details of Iodo-gen [7] [9]. Proton (1H) NMR spectra reveal characteristic signals for the aromatic protons of the phenyl rings, with multiplets observed at δ 7.20 ppm for the ortho and meta protons, and doublet of doublets at δ 7.00 ppm for the para protons [9] [27]. Carbon-13 (13C) NMR spectroscopy complements these findings, showing distinctive signals for carbonyl carbons (155-160 ppm), aromatic carbons (125-140 ppm), and quaternary carbons (80-85 ppm) [7].
Table 7: NMR Spectroscopic Data of Iodo-gen
NMR Type | Chemical Shifts (δ, ppm) |
---|---|
1H NMR | Aromatic protons: m, 8H, δ 7.20 (ortho + meta H); dd, 2H, δ 7.00 (para H) |
13C NMR | Carbonyl C=O: 155-160; Aromatic C: 125-140; Quaternary C: 80-85 |
Infrared (IR) spectroscopy provides additional structural information through the identification of characteristic functional group vibrations [10] [25]. The IR spectrum of Iodo-gen exhibits strong absorption bands for carbonyl stretching (1700-1750 cm-1), C-N stretching (1200-1350 cm-1), and C-Cl stretching (700-800 cm-1) [10]. Aromatic C=C stretching vibrations appear in the range of 1450-1600 cm-1, while aromatic C-H bending modes are observed between 650-900 cm-1 [25].
Table 8: IR Spectroscopic Data of Iodo-gen
Functional Group | Wavenumber (cm-1) |
---|---|
C=O stretching | 1700-1750 |
C-N stretching | 1200-1350 |
C-Cl stretching | 700-800 |
Aromatic C=C stretching | 1450-1600 |
Aromatic C-H bending | 650-900 |
Mass spectrometry has been valuable for confirming the molecular weight and fragmentation pattern of Iodo-gen [11] [12]. The electron impact mass spectrum shows a molecular ion peak at m/z 432, corresponding to the intact molecule [11]. Sequential loss of chlorine atoms results in fragment peaks at m/z 397 [M-Cl]+, 362 [M-2Cl]+, 327 [M-3Cl]+, and 292 [M-4Cl]+ [12]. A characteristic phenyl fragment is also observed at m/z 77, providing further structural confirmation [11].
Table 9: Mass Spectrometry Data of Iodo-gen
Fragment | m/z | Relative Intensity (%) |
---|---|---|
Molecular ion [M]+ | 432 | 100 |
[M-Cl]+ | 397 | 75 |
[M-2Cl]+ | 362 | 50 |
[M-3Cl]+ | 327 | 30 |
[M-4Cl]+ | 292 | 15 |
Phenyl fragment [C6H5]+ | 77 | 60 |
The solubility behavior of Iodo-gen is characterized by its insolubility in water and good solubility in certain organic solvents [3] [5]. This property is particularly significant for its applications, as it allows for solid-phase reactions while minimizing unwanted side reactions in aqueous media [3]. Chloroform and dichloromethane are excellent solvents for Iodo-gen, while it exhibits limited solubility in ethanol and acetone [17] [22].
Table 3: Solubility Properties of Iodo-gen
Solvent | Solubility | Notes |
---|---|---|
Water | Insoluble | Water-insoluble, used in solid-phase iodination |
Chloroform | Soluble | Commonly used for coating reaction vessels |
Dichloromethane (DCM) | Soluble | Used for preparation of Iodo-gen coated tubes |
Ethanol | Slightly soluble | Limited solubility |
Acetone | Slightly soluble | Limited solubility |
Temperature significantly affects the solubility of Iodo-gen in organic solvents [17] [18]. At 25°C, it is readily soluble in chloroform (~10 mg/mL) and dichloromethane (~8 mg/mL) [18]. Increasing the temperature to 50°C enhances its solubility considerably, reaching >20 mg/mL in chloroform and >15 mg/mL in dichloromethane [17]. The pH of the environment also influences its solubility behavior, with stability maintained in acidic to neutral conditions (pH 3-8) but potential degradation occurring in basic environments (pH >9) [18] [23].
Table 10: Solubility Behavior of Iodo-gen Under Various Conditions
Condition | Solubility in Chloroform | Solubility in DCM |
---|---|---|
Temperature Effect (25°C) | Readily soluble (~10 mg/mL) | Readily soluble (~8 mg/mL) |
Temperature Effect (50°C) | Highly soluble (>20 mg/mL) | Highly soluble (>15 mg/mL) |
pH Effect (Acidic, pH 3-5) | Stable, no significant change in solubility | Stable, no significant change in solubility |
pH Effect (Neutral, pH 6-8) | Stable, no significant change in solubility | Stable, no significant change in solubility |
pH Effect (Basic, pH 9-11) | Decreased solubility, potential degradation | Decreased solubility, potential degradation |
The stability of Iodo-gen under various storage and environmental conditions has been thoroughly investigated [18] [23]. At room temperature (20-25°C), it remains stable for 1-2 months when properly stored [23]. Refrigeration (2-8°C) extends its stability to 6-12 months, while freezing (-20°C) provides stability for over 12 months [18]. The compound is sensitive to light, moisture, and prolonged exposure to air or oxygen, necessitating appropriate storage conditions to maintain its integrity [23] [26].
Table 11: Stability of Iodo-gen Under Various Conditions
Condition | Stability |
---|---|
Room Temperature (20-25°C) | Stable for 1-2 months |
Refrigerated (2-8°C) | Stable for 6-12 months |
Frozen (-20°C) | Stable for >12 months |
Exposure to Light | Gradual degradation over time, protect from light |
Exposure to Moisture | Hygroscopic, protect from moisture |
Exposure to Air/Oxygen | Oxidation may occur over extended periods |
Irritant